

Comparative Analysis of Nitropyrrole Derivatives: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Nitropyrrole derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various nitropyrrole derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Nitropyrrole Derivatives

The anticancer potential of nitropyrrole derivatives has been extensively studied, with a particular focus on the marinopyrrole class of compounds. These natural products and their synthetic analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Structure-Activity Relationship Insights

The core structure of marinopyrrole A, a prominent member of this class, features a halogenated pyrrole-pyrrole framework. Structure-activity relationship studies have revealed

that modifications to this scaffold can significantly impact its anticancer potency. Key observations include:

- **Halogenation:** The presence and position of halogen atoms on the pyrrole rings are crucial for activity.
- **Symmetry and Linkage:** Symmetrical and cyclic analogs of marinopyrrole A have been synthesized to explore the impact of the bipyrrrole core's conformation on activity.
- **Side Chains:** The addition of various side chains, including hydrophobic groups and spacers, has been investigated to enhance binding affinity to target proteins.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected nitropyrrole derivatives against various cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Marinopyrrole A	HCT-116 (Colon)	~9	[1]
Marinopyrrole A	Non-Small Cell Lung Cancer (NSCLC) Panel	1.1 - 9.2	[1]
Pyrrolomycin C	HCT-116 (Colon)	0.8	[1]
Pyrrolomycin C	MCF7 (Breast)	1.5	[1]
Pyrrolomycin F-series	HCT-116 (Colon)	0.35 - 1.21	[1]
Pyrrolomycin F-series	MCF7 (Breast)	0.35 - 1.21	[1]
Synthetic Derivative 5i	MDA-MB (Breast), HepG2 (Liver), Caco-2 (Colon)	< 1	[1]
Synthetic Derivative 5q	MDA-MB (Breast), HepG2 (Liver), Caco-2 (Colon)	< 1	[1]
Synthetic Derivative 42	Mcl-1/Bim Inhibition	0.6	[1]
Synthetic Derivative 42	Bcl-xL/Bim Inhibition	0.5	[1]

Antimicrobial Activity of Nitropyrrole Derivatives

Nitropyrrole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Structure-Activity Relationship Insights

Key structural features influencing the antimicrobial activity of nitropyrrole derivatives include:

- **Nitro Group Position:** The location of the nitro group on the pyrrole ring is a critical determinant of activity.

- **Substituents on the Pyrrole Ring:** The nature and position of other substituents, such as halogens and alkyl groups, can modulate the antimicrobial spectrum and potency.
- **N-Substitution:** Modifications at the pyrrole nitrogen atom have been shown to influence biological activity.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various nitropyrrole derivatives against selected bacterial strains.

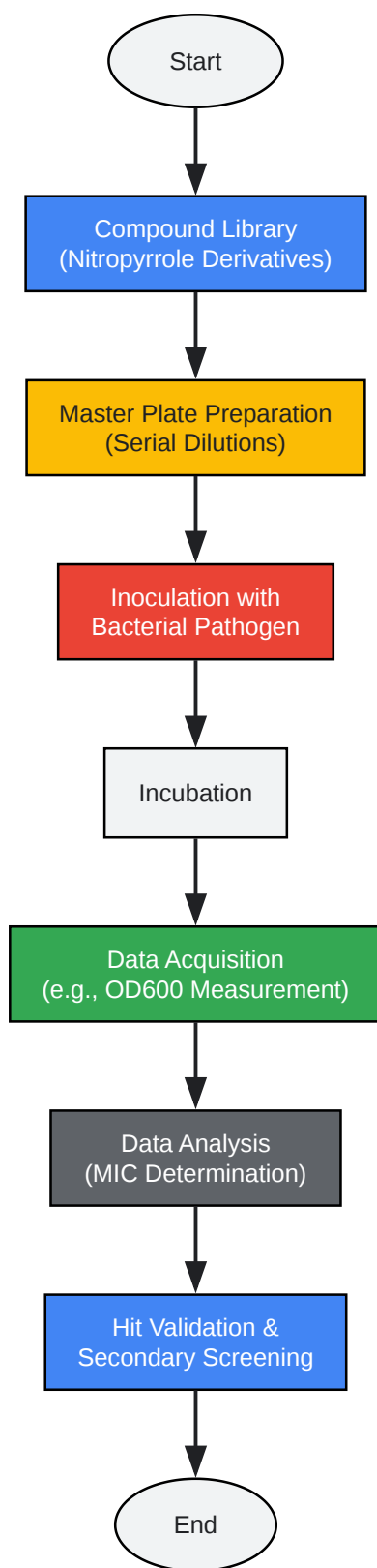
Compound	Bacterial Strain	MIC (µg/mL)	Reference
3-Farnesylpyrrole	MRSA	2.8	[2]
Streptopyrroles B and C	S. aureus, B. subtilis, M. luteus	0.7 - 2.9 µM	[2]
Marinopyrrole A	S. aureus NCTC8325	0.25	[3]
Marinopyrrole A	B. subtilis 168	0.125	[3]
Pentabromopseudilin	S. aureus NCTC8325	0.016	[3]
Pentabromopseudilin	B. subtilis 168	0.016	[3]
Pentachloropseudilin	S. aureus NCTC8325	0.004	[3]
Pentachloropseudilin	B. subtilis 168	0.004	[3]

Signaling Pathways and Experimental Workflows

Mcl-1 Signaling Pathway in Apoptosis

Many anticancer nitropyrrole derivatives, particularly the marinopyrroles, exert their cytotoxic effects by targeting the anti-apoptotic protein Mcl-1. Inhibition of Mcl-1 disrupts the delicate balance of pro- and anti-apoptotic proteins, leading to programmed cell death (apoptosis).





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References

- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
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